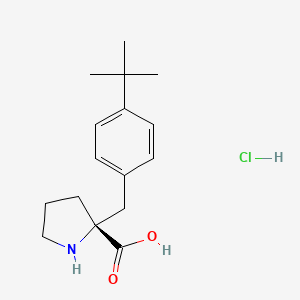

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-alpha-(4-tert-butyl-benzyl)-proline-HCl” is a specific form of a compound that includes a proline structure, a benzyl group, and a tert-butyl group . It’s likely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

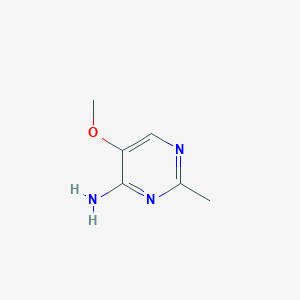

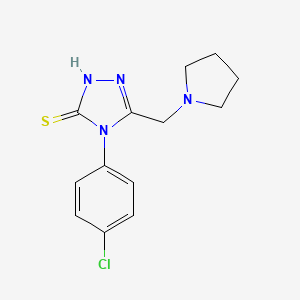

The synthesis of similar compounds often involves reactions with tert-butyl alcohol and hydrogen chloride . A method for synthesizing 4-tert-butyl benzyl chloride involves reacting tertiary butyl, formaldehyde, hydrochloric acid, and formic acid . Another method involves the cyclization leading to the formation of 6-chloro-3-(4-tert-butyl-benzyl)[1,2,4]triazolo[3,4-a]phthalazine, which is then derivatized by Suzuki cross-coupling reaction with various p-substituted phenylboronic acids .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-tert-butylbenzyl alcohol, includes a benzyl group attached to a tert-butyl group . The exact structure of “®-alpha-(4-tert-butyl-benzyl)-proline-HCl” would depend on the specific arrangement and orientation of these groups around the proline structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reactions with nitriles to produce N-tert-butyl amides . Other reactions could involve the hydrolysis of tert-butyl chloride to tert-butyl alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-tert-butylbenzyl alcohol, include a molecular weight of 164.248 g/mol, solubility in alcohol, and insolubility in water . The exact properties of “®-alpha-(4-tert-butyl-benzyl)-proline-HCl” would depend on its specific structure.Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Mechanisms

The study of synthetic phenolic antioxidants, including compounds with tert-butyl groups, outlines their widespread use in industrial and commercial products to prevent oxidative damage and extend shelf life. These antioxidants, similar in structural aspects to the tert-butyl group in the query compound, have been detected in various environmental matrices and human samples, indicating their pervasiveness and potential for human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the importance of understanding the environmental behavior and human health impacts of such compounds (Liu & Mabury, 2020).

Application in Chromatography

Hydrophilic interaction chromatography (HILIC) techniques utilize polar stationary phases for the separation of peptides, proteins, and other polar compounds. The review on HILIC discusses various stationary phases, including those chemically bonded on silica gel support, which could be relevant for the separation or analysis of compounds like "(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl" due to their polar characteristics. This method's ability to enhance ionization in mass spectrometry makes it particularly useful for analyzing such compounds (Jandera, 2011).

Organic Acid Use in Industrial Applications

A comprehensive review on the use of organic acids, including formic, acetic, citric, and lactic acids, in oil and gas operations outlines their advantages over traditional hydrochloric acid due to lower corrosion rates and reduced environmental impact. This review could inform potential applications of "(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl" in similar contexts, especially if the compound exhibits relevant acidic or catalytic properties conducive to such industrial processes (Alhamad et al., 2020).

Safety And Hazards

Zukünftige Richtungen

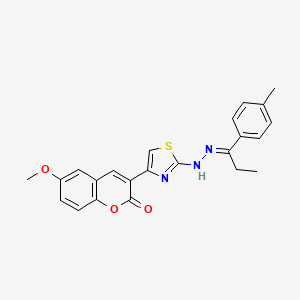

The future directions for research on this compound could involve further exploration of its potential uses in pharmaceuticals and other industries. For example, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides have been synthesized and evaluated for their in-vitro cytotoxicity against human cancer cell lines . Another study isolated and characterized silver clusters protected by 4-(tert-butyl)benzyl mercaptan, suggesting potential applications in nanotechnology .

Eigenschaften

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJCKVFEISNXDR-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)

![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)